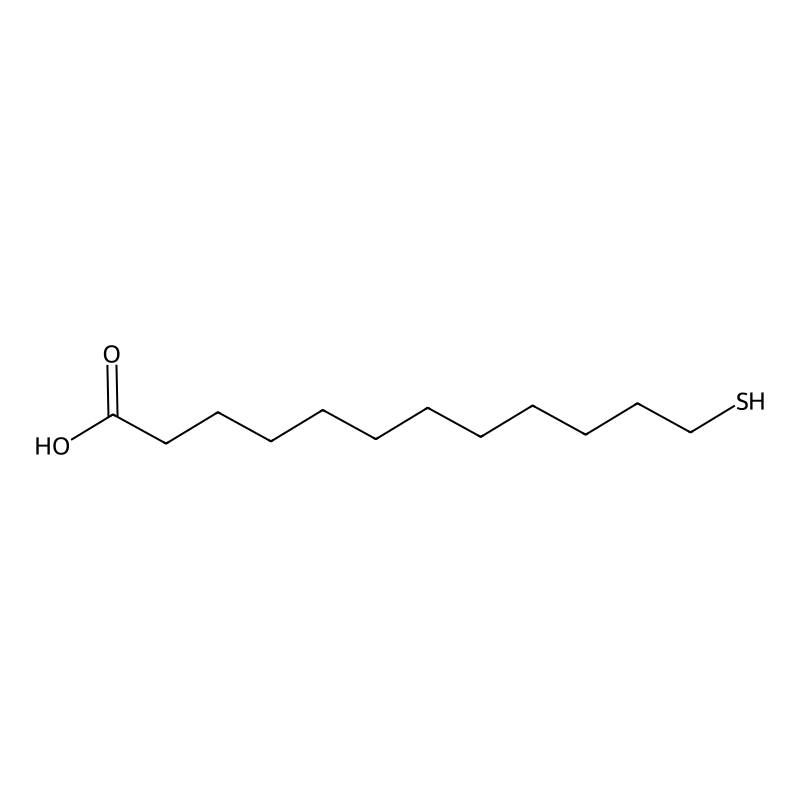

12-Mercaptododecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

12-Mercaptododecanoic acid is a thiol compound with the molecular formula C₁₂H₂₄O₂S. It features both a thiol (-SH) functional group and a carboxylic acid (-COOH) group, which contribute to its unique chemical properties. This compound is characterized by its hydrophilic nature, allowing it to interact effectively with various substrates, making it useful in several chemical and biological applications .

MDA's mechanism of action revolves around its ability to self-assemble on surfaces. The thiol group binds strongly to metal surfaces, while the carboxylic acid group can be further functionalized to introduce desired chemical functionalities onto the surface. This allows researchers to tailor surfaces for specific applications, such as creating biosensors, corrosion-resistant materials, or surfaces with controlled wettability.

For example, a study investigated the effect of MDA chain length on the precision of copper-bound "molecular ruler" stacks. By using MDA, researchers can control the spacing between molecules on a surface at the atomic level.

Biological Research

- Antioxidant and anti-inflammatory properties: Studies suggest 12-MDA may reduce oxidative stress and inflammation in cells. This potential makes it a candidate for research into age-related diseases and chronic inflammatory conditions. Source:

- Anticancer effects: Research indicates 12-MDA may have antitumor properties, potentially inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). Source:

- Antimicrobial and antifungal activity: 12-MDA exhibits antimicrobial and antifungal properties, making it a potential candidate for research into new antimicrobial agents. Source:

Material Science

- Self-assembled monolayers: 12-MDA's ability to form self-assembled monolayers on various surfaces makes it valuable for studying surface properties and developing new materials with desired functionalities. Source:

- Nanoparticle synthesis and functionalization: 12-MDA can be used to synthesize and functionalize nanoparticles, tailoring their properties for applications in drug delivery, biosensing, and catalysis. Source

Environmental Science

- Bioremediation: 12-MDA shows promise in bioremediation efforts, potentially aiding in the removal of heavy metals and organic pollutants from contaminated environments. Source

- Environmental stress studies: Research utilizes 12-MDA to investigate the impact of environmental stressors on plants and animals, providing insights into their physiological responses. Source

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in creating various derivatives for industrial applications.

- Thiol-ene Reactions: The thiol group can undergo reactions with alkenes in the presence of UV light or heat, facilitating the formation of thioether linkages.

- Oxidation: The thiol group can be oxidized to form disulfides, which are significant in protein chemistry and materials science.

These reactions highlight the versatility of 12-mercaptododecanoic acid in synthetic chemistry and materials science.

Research indicates that 12-mercaptododecanoic acid exhibits notable biological activity, particularly in the field of bioconjugation. Its thiol group allows for covalent bonding with proteins and other biomolecules, facilitating the development of biosensors and drug delivery systems. Studies have shown that immobilization techniques utilizing this compound can enhance the stability and functionality of proteins in various applications .

Several methods exist for synthesizing 12-mercaptododecanoic acid:

- Alkylation of Thiol Compounds: Starting from a suitable dodecanol, thiolation can be achieved through reaction with hydrogen sulfide or thiolating agents.

- Reduction of Dodecanoyl Chloride: Dodecanoyl chloride can be reduced using lithium aluminum hydride in the presence of thiol reagents to yield 12-mercaptododecanoic acid.

- Direct Synthesis from Fatty Acids: Fatty acids can be converted into their corresponding thiols using appropriate reducing agents.

These methods provide flexibility in producing this compound for specific applications.

12-Mercaptododecanoic acid finds extensive applications across various fields:

- Bioconjugation: Used for immobilizing proteins on surfaces for biosensors and diagnostic tools.

- Nanotechnology: Serves as a stabilizing agent for nanoparticles, enhancing their functional properties.

- Surface Modification: Utilized in creating self-assembled monolayers on metal surfaces to improve adhesion and corrosion resistance.

- Drug Delivery: Its ability to form stable conjugates with drugs makes it valuable for targeted delivery systems.

These applications underscore its significance in both research and industrial sectors.

Studies on the interactions of 12-mercaptododecanoic acid with various substrates have demonstrated its potential for enhancing surface properties. For instance, research has shown that it can effectively bind to gold surfaces, forming robust self-assembled monolayers that improve biocompatibility and functionality . Furthermore, its interactions with proteins indicate promise for applications in biomaterials and drug delivery systems.

When comparing 12-mercaptododecanoic acid to other similar compounds, several key characteristics highlight its uniqueness:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| 11-Mercaptoundecanoic Acid | Thiol, Carboxylic Acid | One carbon shorter; used similarly in bioconjugation |

| 1-Dodecanethiol | Thiol | Lacks carboxylic acid; primarily used as a surfactant |

| 16-Mercaptohexadecanoic Acid | Thiol, Carboxylic Acid | Longer chain; used in similar applications but less hydrophilic |

12-Mercaptododecanoic acid's combination of hydrophilicity and dual functional groups makes it particularly versatile compared to these similar compounds. Its ability to form stable conjugates while maintaining solubility is a significant advantage in many applications.

Solid-phase synthesis techniques have been successfully applied to incorporate 12-mercaptododecanoic acid into functionalized supports, particularly in nucleotide and peptide chemistry. A notable approach involves the in situ coupling of MDA to solid supports such as Amino Controlled Pore Glass (Amino CPG) or polystyrene-based resins.

The process starts with the preparation of a fully protected intermediate where the thiol group is temporarily masked to prevent undesired side reactions. For example, a 5′-O-dimethoxytrityl-3′-O-(propanoic acid-2-dithiomethyl)-thymidine intermediate is reacted with mercaptododecanoic acid under mild conditions to achieve coupling.

The coupling reaction typically employs activating agents such as 2-succinimide-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in the presence of triethylamine, and is carried out at room temperature for extended periods (up to 48 hours) to ensure efficient loading on the solid support.

After coupling, the loaded solid supports are washed thoroughly with ethanol and other solvents to remove unreacted reagents and byproducts.

This solid-phase synthesis approach allows for precise control over the functionalization density and facilitates downstream applications such as oligonucleotide synthesis or nanoparticle assembly.

Linker-Assisted Immobilization Techniques on Functionalized Supports

Linker-assisted immobilization leverages the carboxylic acid and thiol functionalities of MDA to anchor molecules onto various substrates:

MDA's thiol group can form strong covalent bonds with metals like gold, enabling stable self-assembled monolayers (SAMs) on nanoparticle surfaces or planar substrates.

The carboxylic acid group can be activated (e.g., via carbodiimide chemistry) to conjugate with amine-functionalized supports, enhancing immobilization efficiency and orientation control.

Immobilization on polystyrene or silica supports often uses linker molecules that react with the carboxyl group of MDA, enabling covalent attachment while preserving the thiol functionality for further surface chemistry.

The use of ethylene glycol as a solvent and controlled temperature conditions (around 175°C for MDA) facilitates the formation of thiolate coordination polymers and stable immobilized structures.

These techniques optimize the stability and reactivity of MDA-functionalized materials for catalysis, sensing, and biomedical applications.

Comparative Analysis of Thiol Protection/Deprotection Strategies

Thiol groups in MDA are prone to oxidation and side reactions; thus, protection strategies are crucial during synthesis:

Among these, dithiomethyl protection has been demonstrated effective in solid-phase synthesis workflows involving MDA, allowing for controlled deprotection post-coupling to regenerate free thiol groups for further functionalization.

Chemical and Physical Properties of 12-Mercaptododecanoic Acid

| Property | Description |

|---|---|

| Molecular Formula | C12H24O2S |

| Molecular Weight | 232.38 g/mol |

| CAS Number | 82001-53-4 |

| EC Number | 625-360-1 |

| Physical State | Solid (typically crystalline) |

| Melting Point | Not explicitly reported; expected moderate due to long alkyl chain |

| Solubility | Soluble in organic solvents like ethanol, DMF, DCM; limited aqueous solubility |

| Functional Groups | Thiol (-SH), Carboxylic acid (-COOH) |

Research Findings and Applications

Nanoparticle Stabilization: MDA is widely used to stabilize metal nanoparticles such as gold and copper by forming strong thiolate bonds on their surfaces. This enhances nanoparticle dispersibility and functionalization capability.

Surface Modification: MDA-modified copper nanoparticles demonstrate enhanced stability and controlled surface chemistry, useful in catalysis and sensing.

Coordination Polymers: MDA serves as a ligand in the synthesis of silver thiolate coordination polymers with switchable properties, synthesized at elevated temperatures (~175°C) in ethylene glycol.

Heavy Metal Detection: MDA-functionalized materials have been explored for heavy metal ion detection via spectroscopic methods such as mass spectrometry and atomic emission spectroscopy.

Data Table: Summary of Synthesis Conditions for MDA Functionalization

Illustrative Figures (Descriptions)

Figure 1: 2D and 3D molecular structure of 12-mercaptododecanoic acid showing the terminal thiol and carboxylic acid groups separated by a 12-carbon alkyl chain.

Figure 2: Schematic of solid-phase synthesis loading of MDA onto Amino CPG resin via TSTU activation and triethylamine catalysis.

Figure 3: TEM images of gold nanoparticles stabilized by MDA illustrating uniform size distribution and surface coverage.

Figure 4: Thermal profile and reaction setup for the synthesis of silver thiolate coordination polymers using MDA as ligand in ethylene glycol at 175 °C.

Adsorption Kinetics on Noble Metal Surfaces

The adsorption of 12-MDA onto noble metal surfaces, particularly gold, follows a biphasic kinetic process characterized by rapid initial chemisorption followed by slower structural reorganization. The thiol headgroup binds covalently to gold via Au-S bond formation, while the carboxylic acid tailgroup extends outward, creating a functionalized interface. Studies using quartz crystal microbalance (QCM) and electrochemical impedance spectroscopy reveal that the adsorption rate (k) depends on solution concentration, temperature, and substrate crystallography [1] [2].

Table 1: Adsorption kinetics parameters for 12-MDA on Au(111) surfaces

| Parameter | Value (25°C) | Value (40°C) |

|---|---|---|

| Initial adsorption rate | 3.2 × 10⁻³ s⁻¹ | 5.8 × 10⁻³ s⁻¹ |

| Equilibrium coverage | 4.8 × 10⁻¹⁰ mol/cm² | 5.1 × 10⁻¹⁰ mol/cm² |

| Activation energy (Eₐ) | 45 kJ/mol | – |

At low coverage (θ < 0.3), molecules adopt a "lying-down" configuration, with the alkyl chain parallel to the surface. As coverage increases, van der Waals interactions between adjacent chains drive a transition to a "standing-up" orientation, forming a densely packed monolayer [2] [5]. The critical concentration for complete monolayer formation is ~1 mM in ethanol, achieving saturation within 24 hours. Longer alkyl chains (e.g., 12 carbons vs. shorter analogs) enhance thermodynamic stability due to increased interchain dispersion forces, reducing defect density by 40–60% [2] [5].

pH-Responsive Supramolecular Switching Behavior

The terminal carboxylic acid group of 12-MDA confers pH-dependent conformational flexibility. At low pH (<4), the -COOH group remains protonated, minimizing electrostatic repulsion between adjacent molecules and promoting tight packing (α = 25° tilt angle). Above pH 5.5, deprotonation to -COO⁻ introduces negative charges, increasing interchain repulsion and inducing a structural transition to a more disordered state (α = 35–40°) [3] [5]. This switching behavior is reversible and measurable via contact angle analysis:

- Hydrophobic state (pH 3): Contact angle = 110° ± 2°

- Hydrophilic state (pH 7): Contact angle = 65° ± 3°

In situ atomic force microscopy (AFM) studies demonstrate that pH cycling between 3 and 7 induces a 0.8 nm increase in monolayer thickness at high pH, consistent with electrostatic swelling [3]. This responsivity enables dynamic control over surface wettability and ligand accessibility, critical for stimuli-responsive biosensors.

Interfacial Hydrogen Bonding Dynamics in Mixed SAM Systems

Mixed SAMs of 12-MDA and alkanethiols (e.g., 1-octanethiol) exhibit complex interfacial hydrogen bonding networks. The carboxylic acid groups of 12-MDA form cyclic dimers via O-H···O bonds (bond energy ≈ 25 kJ/mol), which stabilize domain boundaries in heterogeneous monolayers [2] [5]. Fourier-transform infrared spectroscopy (FTIR) reveals that the ν(C=O) stretch shifts from 1705 cm⁻¹ (isolated -COOH) to 1690 cm⁻¹ (hydrogen-bonded dimer), confirming intermolecular interactions.

Table 2: Hydrogen bonding parameters in mixed SAMs (12-MDA : 1-octanethiol)

| 12-MDA Fraction (%) | Hydrogen Bond Density (bonds/nm²) | Domain Size (nm) |

|---|---|---|

| 20 | 1.2 ± 0.3 | 4.5 ± 1.1 |

| 50 | 3.8 ± 0.5 | 2.1 ± 0.6 |

| 80 | 6.4 ± 0.7 | 1.3 ± 0.4 |

Competitive adsorption kinetics show that 12-MDA preferentially incorporates into Au(111) terraces, while shorter-chain thiols accumulate at step edges. Molecular dynamics simulations indicate that hydrogen bonding reduces lateral diffusion coefficients by 30% compared to non-functionalized SAMs, enhancing thermal stability up to 120°C [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant